6-Amino-3-iodo-2-methyl-benzoic acid

Overview

Description

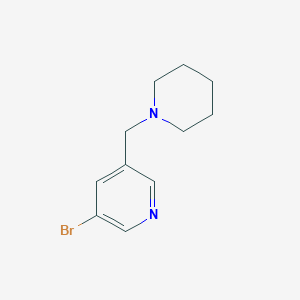

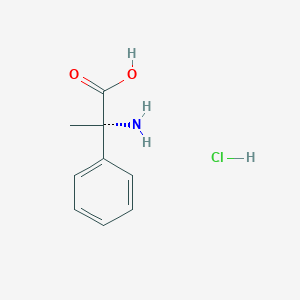

“6-Amino-3-iodo-2-methyl-benzoic acid” is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 . The compound is an off-white solid and is stored at temperatures between 0-5°C .

Molecular Structure Analysis

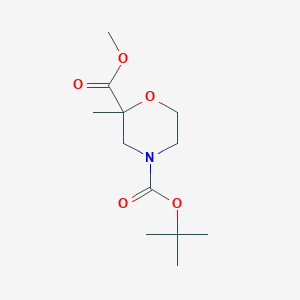

The InChI code for “this compound” is 1S/C8H8INO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

While specific reactions involving “this compound” are not available, benzylic positions like the one in this compound are known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .

Physical and Chemical Properties Analysis

“this compound” is an off-white solid . It has a molecular weight of 277.06 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Chemical Synthesis and Characterization

- Research has shown that derivatives of amino benzoic acids, such as 6-Amino-3-iodo-2-methyl-benzoic acid, are utilized in the synthesis of various complex molecules. For instance, ferrocenecarboxaldehyde reacts with 2-amino-benzoic acid derivatives to create Schiff-base derivatives, which are then reduced to amino derivatives for potential use as chelating N-O donor ligands containing ferrocenyl groups (Cano et al., 1995).

Antiparasitic Properties

- Studies have investigated the antiparasitic properties of 6-amino-benzothiazoles and their corresponding anthranilic acid derivatives. These compounds demonstrate variable antiprotozoal properties, depending on their chemical structure, highlighting the importance of substituents like 6-amino in benzothiazoles (Delmas et al., 2002).

Crystal Structure and Stability

- Investigations into the crystal structure and stability of related amino benzoic acids have provided insights into their solid-state behavior. For example, the o-amidino benzoic acid exists as a zwitterion in the solid state, stabilized by intermolecular hydrogen bonds. This research aids in understanding the physical properties of such compounds (Hordiyenko et al., 2017).

Biosynthesis and Microbial Engineering

- In the field of biotechnology, microbial biosynthesis of related amino benzoic acids has been explored. For instance, Escherichia coli was engineered to produce 3-amino-benzoic acid from glucose, demonstrating the potential of microbial systems in synthesizing these compounds (Zhang & Stephanopoulos, 2016).

Molecular Probes and Sensors

- Amino benzoic acid derivatives have been synthesized and used as fluorescence probes to detect reactive oxygen species, showcasing their application in biological and chemical sensing. The development of such probes, like 2-{2-chloro-6-hydroxy-3-oxo-5-[(2-{[pyridin-2-ylmethyl-(1H-pyrrol-2-ylmethyl)amino]methyl}phenylamino)methyl]-3H-xanthen-9-yl}benzoic acid, is crucial for studying reactive species in various biological contexts (Nolan et al., 2006).

Optical and Electronic Properties

- Research into the optical properties of amino benzoic acid derivatives has led to the development of materials with potential applications in electronics and photonics. For example, polyaniline doped with benzoic acid and its derivatives demonstrates varying conductivities and thermal stability, opening avenues for their use in advanced technologies (Amarnath & Palaniappan, 2005).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

6-amino-3-iodo-2-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-5(9)2-3-6(10)7(4)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUJRNVBMONXGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-5-fluoro-N-[(oxan-4-yl)methyl]aniline](/img/structure/B1376313.png)

![1-(benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1376328.png)